

Application Note: Isolation and Purification of Daclatasvir Impurity C

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Compound of Interest

Compound Name: *Daclatasvir Impurity C*

Cat. No.: *B11931164*

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Introduction

Daclatasvir is a potent direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection.^[1] As with all active pharmaceutical ingredients (APIs), the control of impurities is a critical aspect of ensuring drug safety and efficacy.^[2] **Daclatasvir Impurity C**, identified by CAS number 1256385-53-3, is a known process-related impurity or degradation product of Daclatasvir.^[3] Its chemical name is Carbamic acid, N-[(1S)-1-[(2S)-2-[5-[4'-(1H-imidazol-5-yl)][1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]-, methyl ester.^[3] The isolation and purification of this impurity are essential for its characterization, confirmation of its structure, and for use as a reference standard in analytical methods for routine quality control of Daclatasvir.^[1]

This application note provides a detailed protocol for the isolation and purification of **Daclatasvir Impurity C** from a mixture containing Daclatasvir and other related substances using preparative high-performance liquid chromatography (HPLC). The methodology is adapted from a validated analytical HPLC method for Daclatasvir impurity profiling.

Data Presentation

The following tables summarize the key parameters for the analytical and preparative HPLC methods, as well as the expected outcomes of the purification process.

Table 1: Analytical HPLC Method Parameters for Daclatasvir Impurity Profiling

Parameter	Condition
Column	Waters ACQUITY BEH Phenyl (100 x 2.1 mm, 1.7 μ m) or equivalent
Mobile Phase A	0.03 M Sodium Perchlorate with 0.002 M 1-Octanesulfonic Acid Sodium Salt (pH adjusted to 2.5 with phosphoric acid)
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
0.0	
5.0	
20.0	
25.0	
25.1	
30.0	
Flow Rate	0.4 mL/min
Column Temperature	40°C
Detection Wavelength	305 nm
Injection Volume	1 μ L
Diluent	Water:Acetonitrile (50:50, v/v)

Table 2: Preparative HPLC Method Parameters for Isolation of **Daclatasvir Impurity C**

Parameter	Condition
Column	C18 (250 x 21.2 mm, 5 µm) or equivalent preparative column
Mobile Phase A	0.05% Orthophosphoric acid in water
Mobile Phase B	Acetonitrile
Gradient Program	Time (min)
0	
25	
30	
31	
40	
Flow Rate	20 mL/min
Column Temperature	Ambient
Detection Wavelength	315 nm
Injection Volume	1-5 mL (depending on sample concentration)
Diluent	Water:Acetonitrile (50:50, v/v)

Table 3: Expected Purification Performance

Parameter	Expected Value
Sample Loading	50-100 mg of crude mixture per injection
Purity of Isolated Impurity C	>98% (by analytical HPLC)
Recovery of Impurity C	>80%
Typical Retention Time of Impurity C	Dependent on the specific system, but will be relative to Daclatasvir

Experimental Protocols

Preparation of Crude Sample Mixture

A crude mixture of Daclatasvir containing Impurity C can be obtained from a synthetic batch or through forced degradation studies. For forced degradation, a solution of Daclatasvir can be subjected to acidic, basic, or oxidative stress to generate impurities.[4][5]

Protocol for Acidic Forced Degradation:

- Dissolve 1 g of Daclatasvir in a suitable organic solvent (e.g., acetonitrile).
- Add 1N hydrochloric acid to the solution.
- Heat the mixture at 60°C for 4-6 hours.
- Monitor the degradation process using analytical HPLC.
- Once a sufficient amount of Impurity C is formed, neutralize the solution with a suitable base (e.g., sodium bicarbonate).
- Evaporate the solvent to obtain the crude mixture.

Analytical HPLC Method for Impurity Profiling

Before proceeding with preparative HPLC, it is essential to analyze the crude mixture using a validated analytical HPLC method to determine the retention times and relative amounts of Daclatasvir and its impurities. The conditions outlined in Table 1 are recommended.

Preparative HPLC for Isolation and Purification

The following protocol is for the isolation of **Daclatasvir Impurity C** using the preparative HPLC system and conditions detailed in Table 2.

Protocol:

- Sample Preparation: Dissolve the crude mixture in the diluent (Water:Acetonitrile, 50:50, v/v) to a concentration of 10-20 mg/mL. Filter the solution through a 0.45 µm filter to remove any particulate matter.

- System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition (30% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
- Injection: Inject the prepared sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.
- Chromatographic Separation: Run the gradient program as specified in Table 2.
- Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the elution of the Impurity C peak and stop collecting after the peak has fully eluted. Use a fraction collector for automated collection based on time or detector signal.
- Repeat Injections: Repeat the injection and fraction collection process until all of the crude sample has been processed. Pool the fractions containing Impurity C.

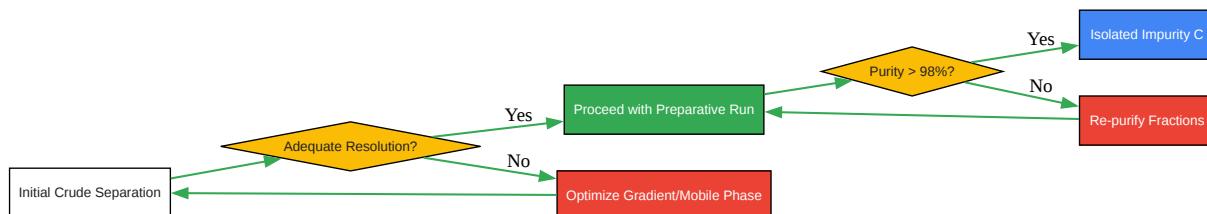
Post-Purification Processing

Protocol:

- Purity Analysis: Analyze an aliquot of the pooled fractions using the analytical HPLC method (Table 1) to confirm the purity of the isolated Impurity C.
- Solvent Evaporation: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator under reduced pressure and at a temperature not exceeding 40°C.
- Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified **Daclatasvir Impurity C** as a solid powder.
- Characterization: The structure and identity of the purified impurity should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Caption: Workflow for the isolation and purification of **Daclatasvir Impurity C**.



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Caption: Decision-making process for optimizing the purification of **Daclatasvir Impurity C**.

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